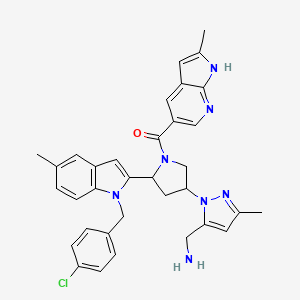
Nnmt-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nnmt-IN-3 is a potent and selective inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme that catalyzes the methylation of nicotinamide using S-adenosyl-L-methionine as a methyl donor. NNMT plays a significant role in various biological processes, including energy metabolism and epigenetic regulation. Overexpression of NNMT has been linked to several diseases, such as cancer, obesity, and type-2 diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nnmt-IN-3 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the reaction of nicotinamide with specific reagents to form the core structure of this compound.
Functional group modifications: Various functional groups are introduced or modified to enhance the inhibitory activity and selectivity of the compound.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and high-throughput techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Nnmt-IN-3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying the compound’s properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Nnmt-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of NNMT in various chemical reactions and pathways.
Biology: Helps in understanding the biological functions of NNMT and its involvement in cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating diseases associated with NNMT overexpression, such as cancer and metabolic disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting NNMT .
Mechanism of Action
Nnmt-IN-3 exerts its effects by inhibiting the activity of NNMT. The compound binds to the active site of NNMT, preventing the methylation of nicotinamide. This inhibition disrupts the metabolic and epigenetic processes regulated by NNMT, leading to various biological effects. The molecular targets and pathways involved include the regulation of nicotinamide adenine dinucleotide (NAD+) levels and the modulation of gene expression through epigenetic mechanisms .
Comparison with Similar Compounds
Similar Compounds
Thionicotinamide: Another NNMT inhibitor with a similar core structure.
Chinoline: A structurally related compound that also targets NNMT.
Isoquinoline: Shares structural similarities with Nnmt-IN-3 and exhibits NNMT inhibitory activity .
Uniqueness of this compound
This compound stands out due to its high potency and selectivity for NNMT. It has been shown to effectively inhibit NNMT activity at low concentrations, making it a valuable tool for research and potential therapeutic applications. Additionally, its unique structural features contribute to its enhanced stability and bioavailability compared to other similar compounds .
Properties
Molecular Formula |
C34H34ClN7O |
|---|---|
Molecular Weight |
592.1 g/mol |
IUPAC Name |
[4-[5-(aminomethyl)-3-methylpyrazol-1-yl]-2-[1-[(4-chlorophenyl)methyl]-5-methylindol-2-yl]pyrrolidin-1-yl]-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanone |
InChI |
InChI=1S/C34H34ClN7O/c1-20-4-9-30-24(10-20)14-31(40(30)18-23-5-7-27(35)8-6-23)32-15-29(42-28(16-36)12-22(3)39-42)19-41(32)34(43)26-13-25-11-21(2)38-33(25)37-17-26/h4-14,17,29,32H,15-16,18-19,36H2,1-3H3,(H,37,38) |
InChI Key |
LJMIMBZGIMDSPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2)C3CC(CN3C(=O)C4=CN=C5C(=C4)C=C(N5)C)N6C(=CC(=N6)C)CN)CC7=CC=C(C=C7)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


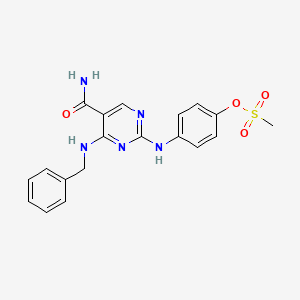

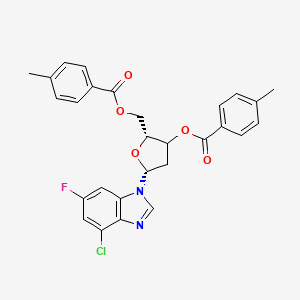
![(2R,6R)-6-[(3S,7S,10S,12S,13R,14R,17R)-12-acetyloxy-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B12395787.png)
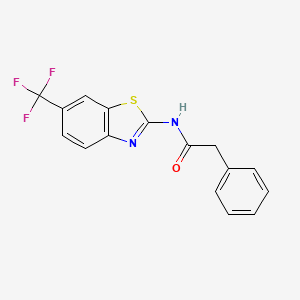

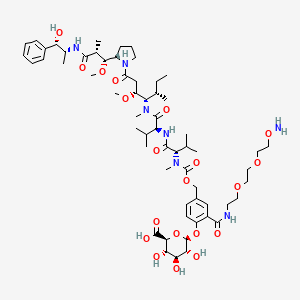




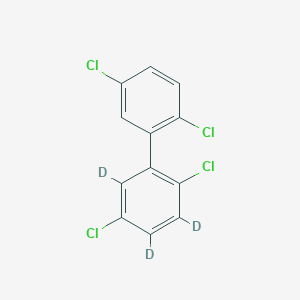
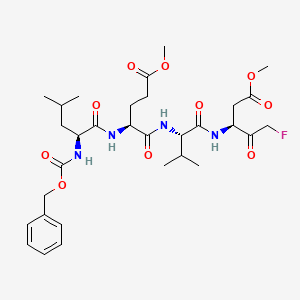
![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-3-hydroxy-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]butanoyl]amino]butanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]butanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B12395851.png)
